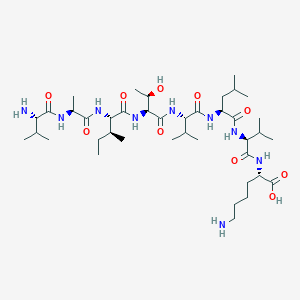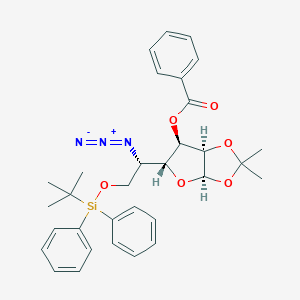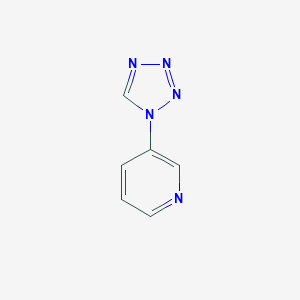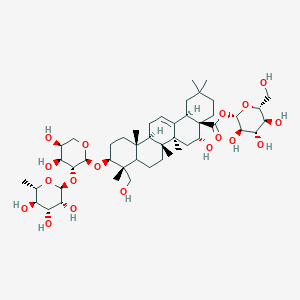
3-巯基-3-甲基丁酸甲酯
描述
3-Mercapto-3-methylbutyl formate is a carboxylic ester . It has a molecular formula of C6H12O2S and a molecular weight of 148.23 g/mol . It is also known by other names such as Formic acid 3-mercapto-3-methyl-butyl ester .
Synthesis Analysis
The compound can be synthesized from 3-Mercapto-3-methyl-1-butanol . A study has also reported the synthesis of [2H6]-3-Mercapto-3-methylbutyl formate to be used as an internal standard in quantification assays .Molecular Structure Analysis
The IUPAC name for 3-Mercapto-3-methylbutyl formate is (3-methyl-3-sulfanylbutyl) formate . The InChI and InChIKey are InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3 and VTAPYUYITKYXJB-UHFFFAOYSA-N respectively .科学研究应用
. . .
Food & Beverage Industry
This compound is used in the food and beverage industry, particularly in the production of coffee. It is most stable at a pH of around 4.0 and decreases due to hydrolysis . It contributes to the aroma of coffee .
Cosmetics Industry
“3-Mercapto-3-methylbutyl formate” is also used in the cosmetics industry . However, the specific applications in this field are not detailed in the available resources.
Flavor and Fragrance Industry
In the flavor and fragrance industry, this compound is used to enhance certain scents and tastes . For example, it has been found to enhance the aroma of sesame oil, even though it has not been detected in sesame or sesame oil .
Synthesis of Other Compounds
“3-Mercapto-3-methylbutyl formate” can be synthesized from 3-mercapto-3-methyl-1-butanol . This indicates its potential use in the synthesis of other compounds.
Digital Reference Material
This compound has a digital reference material available on the ChemisTwin® platform for Nuclear Magnetic Resonance (NMR). This digital equivalent can be used for sample identity confirmation and compound quantification .
安全和危害
未来方向
A study has identified 3-Mercapto-3-methylbutyl formate as a potent roasty odor quality compound in a roasted Arabica coffee brew . The contribution of this compound to the flavor of the roasted coffee brew varied depending on the degree of the coffee bean roasting . This suggests potential future directions in the study of the flavor profiles of coffee and other food products.
作用机制
. The primary targets of this compound are not well-documented in the literature, indicating that further research is needed to fully understand its mechanism of action.
Mode of Action
It is known that the compound has a sulfurous odor , suggesting that it may interact with olfactory receptors.
Biochemical Pathways
It is known that the compound is used as a flavoring agent , suggesting that it may interact with taste and smell receptors and influence related signaling pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 14822 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that the compound has a sulfurous odor , suggesting that it may influence olfactory perception at the molecular and cellular levels.
Action Environment
The action of 3-Mercapto-3-methylbutyl formate can be influenced by various environmental factors. For example, the compound is most stable at a pH of around 4.0 and can decrease due to hydrolysis . Furthermore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of other compounds.
属性
IUPAC Name |
(3-methyl-3-sulfanylbutyl) formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAPYUYITKYXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198790 | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
181.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water at 1000 mg/L, white petrolatum 250 g/kg at 20oC, acetone and 95% ethanol at 20oC | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.03 | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Mercapto-3-methylbutyl formate | |
CAS RN |
50746-10-6 | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50746-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050746106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3-sulfanylbutyl) formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTO-3-METHYLBUTYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52GQ058752 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Mercapto-3-methylbutyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 3-Mercapto-3-methylbutyl formate play in the aroma of coffee?
A1: 3-Mercapto-3-methylbutyl formate is recognized as a potent odorant in roasted coffee, imparting a distinct "roasty" and "sulfury" aroma. [, , , ] Its concentration and perceived intensity can vary depending on factors like the coffee bean variety, roasting degree, and brewing method. [, ]
Q2: How does the roasting process influence the concentration of 3-Mercapto-3-methylbutyl formate in coffee?
A2: Studies have shown a direct correlation between the degree of coffee bean roasting and the concentration of 3-Mercapto-3-methylbutyl formate. [] As the roasting progresses, the levels of this compound increase, contributing to the intensification of the characteristic "roasty" aroma in darker roasts.
Q3: Are there other compounds in coffee that interact with 3-Mercapto-3-methylbutyl formate to shape the overall aroma profile?
A3: Yes, research suggests that 3-Mercapto-3-methylbutyl formate doesn't act in isolation. Its interaction with other aroma compounds in coffee, such as those contributing "sour," "floral," and "fruity" notes, plays a crucial role in shaping the complex and unique aroma profile of Arabica coffee. []
Q4: Is the presence of 3-Mercapto-3-methylbutyl formate limited to Arabica coffee?
A4: While found in both Arabica and Robusta coffee, studies indicate that Arabica coffee tends to contain a higher quantity of precursors that contribute to the formation of 3-Mercapto-3-methylbutyl formate during roasting. [] This difference in precursor content is thought to contribute to the distinct aroma profiles of these two coffee species.
Q5: What happens to 3-Mercapto-3-methylbutyl formate when coffee is brewed?
A5: The extraction yield of 3-Mercapto-3-methylbutyl formate, along with other aroma compounds, during brewing can be influenced by factors such as brewing time, temperature, and the type of brewing method used. []
Q6: Does the pH of the coffee beverage affect 3-Mercapto-3-methylbutyl formate?
A6: Yes, research has shown that the thermal stability of 3-Mercapto-3-methylbutyl formate in a coffee drink is significantly affected by pH. [, ] Specifically, it was found to be more stable at a pH of 5.0 compared to 6.5, indicating a potential for preserving its characteristic aroma by controlling the pH of the final beverage.
Q7: Are there any known interactions between 3-Mercapto-3-methylbutyl formate and other coffee components that might affect its stability?
A7: Yes, studies have identified that coffee melanoidins, complex brown pigments formed during roasting, can interact with and reduce the concentration of volatile thiols like 3-Mercapto-3-methylbutyl formate. [, ] This interaction is thought to contribute to the decrease in "roasty-sulfury" aroma over time in brewed coffee.
Q8: What is the chemical structure of 3-Mercapto-3-methylbutyl formate?
A8: 3-Mercapto-3-methylbutyl formate consists of a mercapto group (-SH) attached to a tertiary carbon atom, which is further linked to a butyl chain terminated by a formate ester group (HCOO-). This unique structure contributes to its characteristic reactivity and sensory properties.
Q9: Has a deuterated version of 3-Mercapto-3-methylbutyl formate been synthesized, and what is its purpose?
A9: Yes, [2H6]-3-Mercapto-3-methylbutyl formate has been synthesized for use as an internal standard in quantitative analysis. [] This allows researchers to accurately measure the concentration of 3-Mercapto-3-methylbutyl formate in complex mixtures like coffee, enabling a deeper understanding of its contribution to the overall aroma profile.
Q10: Has 3-Mercapto-3-methylbutyl formate been found in other food products?
A10: Beyond coffee, 3-Mercapto-3-methylbutyl formate has been identified as an odor-active compound in roasted hazelnuts, specifically in the Piedmont Tonda Gentile Trilobata variety. [] This finding suggests its potential presence and contribution to the aroma of other roasted food products.
Q11: What analytical techniques are commonly used to identify and quantify 3-Mercapto-3-methylbutyl formate in coffee?
A11: Several analytical methods are employed to study 3-Mercapto-3-methylbutyl formate in coffee, including:
- Gas Chromatography-Olfactometry (GC-O): This technique combines the separation capabilities of gas chromatography with the human sense of smell to identify and assess the odor potency of volatile compounds like 3-Mercapto-3-methylbutyl formate. [, , ]
- Aroma Extract Dilution Analysis (AEDA): AEDA helps determine the flavor dilution (FD) factor of an aroma compound, indicating its potency and contribution to the overall aroma profile. [, , ]
- Stable Isotope Dilution Assays (SIDA): SIDA utilizes stable isotopes to accurately quantify target compounds, even in complex matrices like coffee. [, ] This technique is particularly useful for determining the concentration of 3-Mercapto-3-methylbutyl formate.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection and identification capabilities of mass spectrometry, allowing for the identification and structural elucidation of volatile compounds in complex mixtures. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)
![(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B133522.png)


![2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol](/img/structure/B133528.png)







